N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide
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Overview
Description
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide is a chemical compound that features a thiophene ring substituted with an aminoethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide typically involves the reaction of 2,5-dimethylthiophene with sulfonamide and aminoethyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct substitution pattern on the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in its silane functionality.
N-(2-aminoethyl)-1-aziridineethanamine: Shares the aminoethyl group but has an aziridine ring instead of a thiophene ring.
Uniqueness
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide is unique due to its combination of a thiophene ring with both aminoethyl and sulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C8H14N2O2S2 |
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Molecular Weight |
234.3 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide |
InChI |
InChI=1S/C8H14N2O2S2/c1-6-5-8(7(2)13-6)14(11,12)10-4-3-9/h5,10H,3-4,9H2,1-2H3 |
InChI Key |
QWZMWMWWIFVKTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NCCN |
Origin of Product |
United States |
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